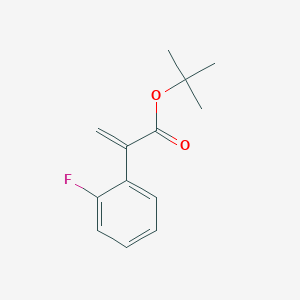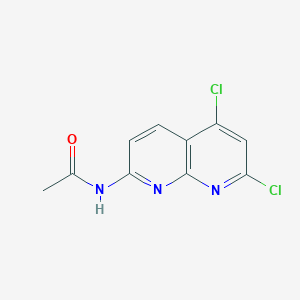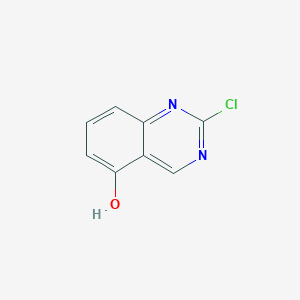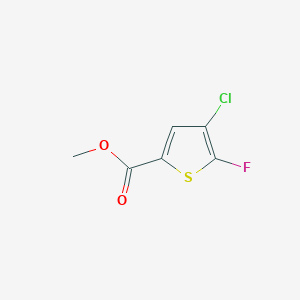
Phenyl 2-Chloroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-Chloroacrylate is an organic compound with the molecular formula C9H7ClO2. It is a derivative of acrylic acid where the hydrogen atom on the alpha carbon is replaced by a phenyl group and a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-Chloroacrylate can be synthesized through several methods. One common method involves the reaction of phenylacetylene with chloroacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as palladium or copper salts are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-Chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium, copper salts, and other transition metal catalysts are used to facilitate various reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products:
Substituted Acrylates: Formed through substitution reactions.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
Phenyl 2-Chloroacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 2-Chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl group and the chlorine atom enhances its reactivity, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Phenylacrylate: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloroacrylate: Lacks the phenyl group, leading to different chemical properties.
Phenyl 2-Bromoacrylate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: Phenyl 2-Chloroacrylate is unique due to the presence of both the phenyl group and the chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
phenyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C9H7ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
OLMLGLBGDSQSDB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)







![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)

![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)

